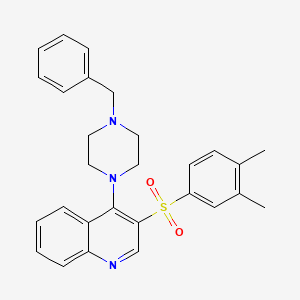
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is an intriguing compound characterized by its indole structure linked with a morpholine ring and a trifluoromethyl group. The incorporation of sulfur and nitrogen atoms introduces a range of potential chemical reactivities and biological activities. This compound's unique configuration makes it of significant interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole nucleus can be synthesized via Fischer indole synthesis, utilizing phenylhydrazine and a carbonyl compound under acidic conditions.
Thioether Formation:
Acetamide Formation: The acetamide moiety is formed by acylation of the thioindole intermediate with 3-(trifluoromethyl)aniline.
Morpholine Introduction: Finally, the morpholino group is introduced via nucleophilic substitution, utilizing a haloacetamide derivative under basic conditions.
Industrial Production Methods
For industrial-scale production, these steps are optimized to ensure high yield and purity:
Catalysts and Solvents: Use of efficient catalysts and high-purity solvents to ensure consistent results.
Process Optimization: Continuous flow chemistry to maintain consistent reaction conditions and scalability.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen sites.
Reduction: Reductive cleavage of the thioether bond is possible under strong reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at various positions on the indole and aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride for reductive processes.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate for nucleophilic substitutions.
Major Products
The reactions typically yield:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or amines.
Substitution Products: Varied functionalized indoles and acetamides depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing reactivity and selectivity.
Material Science: Its structural rigidity and electronic properties make it useful in designing new materials.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes due to its structural mimicry of natural substrates.
Receptor Binding: Binds to particular biological receptors, influencing cellular responses.
Medicine
Drug Development: Its unique structure is explored for developing new therapeutic agents, particularly for targeting cancer and neurological disorders.
Industry
Dyes and Pigments: The compound's chromophoric properties make it valuable in dye and pigment industries.
Polymers: Used as a monomer or additive in producing specialized polymers with enhanced properties.
Mécanisme D'action
The compound exerts its effects primarily through:
Molecular Targets: It targets specific enzymes and receptors, modulating their activity.
Pathways: Involves pathways related to cellular metabolism and signaling, influencing biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-phenyl-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to its analogs, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to:
Morpholino Ring: Introducing enhanced solubility and reactivity.
Trifluoromethyl Group: Contributing to its high lipophilicity and metabolic stability.
This compound's distinctive structure and properties make it a valuable asset in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-33-20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-32-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFUSIKSMGKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)




![4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B2523067.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)




![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)
